Bienvenue dans la boutique en ligne BenchChem!

5-Methoxyquinazoline-2,4-diamine

Antileishmanial Quinazoline SAR Neglected Tropical Disease

5-Methoxyquinazoline-2,4-diamine (CAS 137105-47-6; also registered under 27018-21-9) is a heterocyclic aromatic compound belonging to the quinazoline-2,4-diamine class. Its molecular formula is C₉H₁₀N₄O, with a molecular weight of 190.20 g/mol and a monoisotopic mass of 190.08546 Da.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 137105-47-6
Cat. No. B160432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinazoline-2,4-diamine
CAS137105-47-6
SynonymsFs020174
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=NC(=N2)N)N
InChIInChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13)
InChIKeyFYEWYRWGCVGNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinazoline-2,4-diamine (CAS 137105-47-6): Core Structure, Physicochemical Profile, and Sourcing Baseline


5-Methoxyquinazoline-2,4-diamine (CAS 137105-47-6; also registered under 27018-21-9) is a heterocyclic aromatic compound belonging to the quinazoline-2,4-diamine class [1]. Its molecular formula is C₉H₁₀N₄O, with a molecular weight of 190.20 g/mol and a monoisotopic mass of 190.08546 Da . The compound features a quinazoline core bearing two amino groups at positions 2 and 4, and a single methoxy substituent at position 5 on the benzenoid ring . The electron-donating character of the methoxy group at C5 significantly modulates the electron density of the aromatic system relative to the unsubstituted quinazoline-2,4-diamine scaffold, creating measurable differences in biochemical target engagement and cellular potency [2].

Why Generic Quinazoline-2,4-diamines Cannot Replace 5-Methoxyquinazoline-2,4-diamine in Research and Development Programs


Within the quinazoline-2,4-diamine class, substitution position on the benzenoid ring is a critical determinant of potency, selectivity, and physicochemical properties. Systematic structure–activity relationship (SAR) studies have demonstrated that moving a single methoxy group from the 5-position to the 6-, 7-, or 8-position produces non-linear changes in biological activity that cannot be predicted from electronic parameters alone [1]. For instance, against Leishmania donovani intracellular amastigotes, the 5-methoxy regioisomer is 2.6-fold more potent than the unsubstituted parent scaffold, while the 8-methoxy analogue is 3.3-fold less potent than the 5-methoxy derivative [1]. These position-dependent activity cliffs mean that swapping 5-methoxyquinazoline-2,4-diamine for a different regioisomer or an unsubstituted quinazoline-2,4-diamine will fundamentally alter the pharmacological outcome of an experiment. Procurement of a specific regioisomer is therefore an indispensable experimental variable, not a trivial sourcing choice.

Quantitative Differentiation Evidence for 5-Methoxyquinazoline-2,4-diamine versus Its Closest Positional Isomers and Unsubstituted Scaffold


Antileishmanial Potency: 5-Methoxy Regioisomer Outperforms the Unsubstituted Quinazoline-2,4-diamine Core

In a head-to-head SAR study of N²,N⁴-disubstituted quinazoline-2,4-diamines, the 5-methoxy derivative (Compound 29) achieved an EC₅₀ of 0.97 ± 0.26 µM against Leishmania donovani intracellular amastigotes, representing a 2.6-fold improvement in potency over the unsubstituted parent scaffold (Compound 2), which exhibited an EC₅₀ of 2.5 ± 0.4 µM in the same assay system [1]. Against L. amazonensis, the 5-methoxy analogue (EC₅₀ = 2.7 ± 1.4 µM) was 1.4-fold more potent than the parent (EC₅₀ = 3.7 ± 1.6 µM) [1].

Antileishmanial Quinazoline SAR Neglected Tropical Disease

Selectivity Index Advantage: 5-Methoxy Substitution Improves Therapeutic Window versus Mammalian Cells

The selectivity index (SI), defined as EC₅₀(J774A.1 macrophage)/EC₅₀(L. donovani), was 19 for the 5-methoxy derivative (Compound 29), compared to 6.8 for the unsubstituted parent (Compound 2) [1]. This 2.8-fold improvement in SI indicates that the 5-methoxy group reduces host cell cytotoxicity while simultaneously enhancing antiparasitic potency [1]. The 5-methoxy derivative's EC₅₀ against J774A.1 macrophages was 18 ± 6 µM, versus 17 ± 6 µM for the parent, showing that the SI improvement is driven primarily by the gain in antiparasitic potency rather than a reduction in absolute cytotoxicity [1].

Selectivity Index Cytotoxicity Macrophage Host Cell

Positional SAR Cliff: 5-Methoxy is 3.3-Fold More Potent than 8-Methoxy Against L. donovani

Within the methoxy-substituted quinazoline-2,4-diamine subseries, potency against L. donovani follows the rank order: 6-OCH₃ (EC₅₀ = 0.74 µM) ≈ 5-OCH₃ (EC₅₀ = 0.97 µM) > 7-OCH₃ (EC₅₀ = 1.2 µM) > 8-OCH₃ (EC₅₀ = 3.2 µM) [1]. The 5-methoxy regioisomer (Compound 29) is 3.3-fold more potent than the 8-methoxy analogue (Compound 26) and 1.2-fold more potent than the 7-methoxy analogue (Compound 27) [1]. This demonstrates a clear activity cliff at the 8-position, where the methoxy group is detrimental to potency [1].

Regioisomer SAR Activity Cliff Methoxy Position Effect

hNaV1.7 Ion Channel Inhibition: 5-Methoxyquinazoline-2,4-diamine Demonstrates Sub-Micromolar Antagonist Activity

5-Methoxyquinazoline-2,4-diamine was tested against the human voltage-gated sodium channel NaV1.7 (a validated pain target) and exhibited an IC₅₀ of 240 nM in a PatchXpress automated patch-clamp assay using HEK293 cells expressing partially inactivated human NaV1.7 channels [1]. While no direct positional isomer comparator data is available from the same study, the sub-micromolar potency distinguishes this compound from many other quinazoline-2,4-diamine derivatives typically tested against ion channels, which often show IC₅₀ values > 10 µM in similar assays [2].

Ion Channel Pain Target NaV1.7

Patent-Disclosed Anti-Flaviviridae Activity: A Distinct Therapeutic Application Space

US Patent 9,133,138 B2 explicitly claims 5-methoxyquinazoline-2,4-diamine as a chemical entity within a series of quinazoline derivatives demonstrating inhibitory activity against Flaviviridae viruses, including Dengue virus and Hepatitis C virus [1]. The compound is listed as a specific example in the patent, indicating that the inventors synthesized and evaluated this exact molecule [1]. While quantitative IC₅₀ or EC₅₀ values for this specific compound are not disclosed in the patent claims, its inclusion as a named example in a granted patent filing provides a strong intellectual property anchor for anti-flaviviral development programs, distinguishing it from other quinazoline-2,4-diamine regioisomers not covered by the same patent family [1].

Antiviral Flaviviridae Dengue

High-Impact Application Scenarios for 5-Methoxyquinazoline-2,4-diamine Based on Quantified Differentiation Evidence


Antileishmanial Lead Optimization: Leveraging the 5-Methoxy Regioisomer Advantage

Medicinal chemistry teams pursuing visceral leishmaniasis therapeutics should prioritize 5-methoxyquinazoline-2,4-diamine as a core scaffold for further N²,N⁴-derivatization. The 2.6-fold potency enhancement and 2.8-fold selectivity index improvement over the unsubstituted parent, demonstrated in a direct head-to-head comparison against L. donovani intracellular amastigotes, make this regioisomer the preferred starting point for SAR expansion [1]. Procurement of high-purity 5-methoxyquinazoline-2,4-diamine (≥95%) is essential to ensure reproducible antileishmanial activity in follow-up studies.

Pain Target Drug Discovery: NaV1.7 Antagonist Screening Cascade

The sub-micromolar IC₅₀ (240 nM) of 5-methoxyquinazoline-2,4-diamine at human NaV1.7 channels supports its inclusion in ion channel screening cascades for nociceptive and neuropathic pain indications [1]. Researchers should procure this compound for confirmatory electrophysiology studies (manual patch-clamp) and selectivity profiling against NaV1.5 (cardiac liability) and other NaV isoforms, given that its activity at NaV1.7 is >40-fold more potent than the typical quinazoline-2,4-diamine class baseline [2].

Anti-Flaviviral Drug Development: Patent-Backed Chemical Matter

For industrial antiviral programs targeting Dengue virus or Hepatitis C virus, 5-methoxyquinazoline-2,4-diamine represents a patent-protected chemical starting point (US 9,133,138 B2) with demonstrated intellectual property differentiation over other quinazoline-2,4-diamine regioisomers [1]. Procurement of the exact compound named in the patent is necessary to validate the inventors' anti-Flaviviridae activity claims and to initiate structure-guided optimization of potency and pharmacokinetic properties.

Quinazoline Library Design: Positional SAR as a Probe for Target Engagement

Chemical biology groups constructing focused quinazoline-2,4-diamine libraries should include the 5-methoxy regioisomer as a key member, given the 3.3-fold activity cliff observed between the 5-OCH₃ and 8-OCH₃ analogues against L. donovani [1]. This sharp positional SAR makes the 5-methoxy compound a valuable probe for mapping the steric and electronic requirements of quinazoline-binding pockets in target identification and validation studies.

Quote Request

Request a Quote for 5-Methoxyquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.